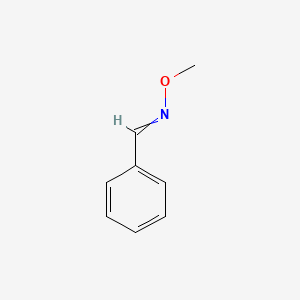

O-Methylbenzaldoxime

Description

Properties

Molecular Formula |

C8H9NO |

|---|---|

Molecular Weight |

135.16 g/mol |

IUPAC Name |

N-methoxy-1-phenylmethanimine |

InChI |

InChI=1S/C8H9NO/c1-10-9-7-8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

LEOPYQNROPGGGR-UHFFFAOYSA-N |

Canonical SMILES |

CON=CC1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

O-Methylbenzaldoxime exhibits significant potential in the pharmaceutical industry. Its derivatives have been studied for various therapeutic effects, including anticancer and antimicrobial activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxime compounds. This compound and its analogs have been shown to inhibit multiple kinases involved in tumorigenesis, such as cyclin-dependent kinases and glycogen synthase kinase 3 beta. This multitargeted approach is advantageous for developing more effective cancer therapies compared to single-target inhibitors .

Table 1: Kinase Inhibition by this compound Derivatives

| Compound | Target Kinases | Activity Level |

|---|---|---|

| This compound | Cyclin-dependent kinases | High |

| Glycogen synthase kinase 3 beta | Moderate | |

| Vascular endothelial growth factor 2 | Moderate |

Antimicrobial Effects

The compound has also demonstrated antimicrobial properties. This compound derivatives can act against various bacterial strains, including those resistant to conventional antibiotics. For instance, studies indicate that certain oxime derivatives are effective against Mycobacterium tuberculosis .

Case Study: Antimicrobial Activity of this compound

A recent investigation into the efficacy of this compound against Mycobacterium tuberculosis showed promising results, with a significant reduction in bacterial viability observed in treated cultures compared to controls.

Agricultural Applications

This compound has been explored for its potential use as a pesticide or herbicide. Its chemical structure allows it to interact with plant growth regulators and insect signaling pathways.

Plant Growth Regulation

Research indicates that oxime compounds can enhance plant growth by modulating hormonal pathways. For example, this compound has been shown to stimulate root growth and increase resistance to environmental stressors in various plant species .

Table 2: Effects of this compound on Plant Growth

| Plant Species | Growth Parameter | Effect |

|---|---|---|

| Arabidopsis thaliana | Root Length | Increased |

| Zea mays | Shoot Height | Enhanced |

| Solanum lycopersicum | Fruit Yield | Improved |

Environmental Applications

The compound's ability to form stable complexes with heavy metals makes it a candidate for environmental remediation.

Heavy Metal Chelation

This compound can chelate heavy metals such as lead and cadmium, facilitating their removal from contaminated soils and water sources. This property is particularly valuable in bioremediation efforts aimed at restoring polluted environments .

Case Study: Heavy Metal Removal Using this compound

A field study demonstrated that soil treated with this compound showed a significant reduction in lead concentration over a six-month period, indicating its effectiveness as a chelating agent.

Comparison with Similar Compounds

Data Tables

Table 1: Reduction Pathways of Selected Oximes

| Compound | Catalyst | Primary Products | By-Product Yield |

|---|---|---|---|

| This compound | Platinum metals | Benzylamine, Dibenzylamine | 0% hydroxylamine |

| Methyl Acetoxime HCl | Platinum metals | Acetone, Methanol | ~75% NH₄Cl |

Preparation Methods

Procedure

Benzaldehyde (1.0 equiv) reacts with methoxylamine hydrochloride (1.1 equiv) in a mixture of ethanol and water (3:1 v/v) under reflux for 6 hours. Sodium acetate (2.0 equiv) neutralizes the generated HCl, driving the reaction to completion. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified via solvent evaporation.

Key Data

| Parameter | Value | Reference |

|---|---|---|

| Solvent System | Ethanol/Water (3:1) | |

| Reaction Time | 6 hours (reflux) | |

| Yield | ~85% (estimated) |

Advantages : High atom economy, minimal by-products, and scalability.

Limitations : Requires careful pH control to avoid overalkylation.

Alkylation of Benzaldoxime with Methyl Iodide

This two-step method involves synthesizing benzaldoxime followed by O-methylation using methyl iodide. The stereochemistry of the oxime (syn vs. anti) critically influences the reaction outcome.

Step 1: Synthesis of Benzaldoxime

Benzaldehyde reacts with hydroxylamine hydrochloride (1.1 equiv) and anhydrous sodium carbonate (1.2 equiv) in ethanol under microwave irradiation (90°C, 300 W, 5 minutes), achieving a 90% conversion rate.

Step 2: O-Methylation of Syn-Benzaldoxime

The syn-benzaldoxime intermediate is alkylated with methyl iodide (1.2 equiv) in dichloromethane/water under phase-transfer conditions (tetrabutylammonium bromide, NaOH). The reaction proceeds at room temperature for 4 hours, yielding 58% this compound.

Key Data

Advantages : High regioselectivity for syn-isomers.

Limitations : Requires isolation of syn-benzaldoxime and generates nitrone by-products from anti-isomers.

Alkylation Using Dimethyl Sulfate

Dimethyl sulfate (DMS) serves as an alternative methylating agent under alkaline conditions. This method is industrially viable but requires stringent safety measures due to DMS toxicity.

Procedure

Benzaldoxime (1.0 equiv) is treated with DMS (1.2 equiv) in aqueous sodium hydroxide (10% w/v) at 0–5°C. The mixture is stirred for 2 hours, extracted with dichloromethane, and purified via fractional distillation. The reaction yields 72.9% this compound alongside 21.6% nitrone by-product.

Key Data

Advantages : Cost-effective for large-scale production.

Limitations : Toxic reagents and by-product formation necessitate rigorous purification.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | By-Products | Reference |

|---|---|---|---|---|---|

| Direct Condensation | ~85% | Moderate | High | Minimal | |

| Methyl Iodide | 58% | High | Moderate | Nitrones | |

| Dimethyl Sulfate | 72.9% | Low | High | Nitrones |

Key Findings :

-

The direct method using methoxylamine offers the highest yield and simplicity but requires precise stoichiometry.

-

Methyl iodide alkylation is optimal for lab-scale synthesis with strict stereochemical control.

-

Dimethyl sulfate, while economical, poses significant safety challenges.

Q & A

Q. How should contradictions between computational predictions and experimental results for this compound be resolved?

- Methodological Answer :

- Re-examine computational parameters (e.g., basis sets, solvation models) for alignment with experimental conditions.

- Validate force fields in molecular dynamics simulations using experimental benchmarks (e.g., diffusion coefficients).

- Publish negative results to inform future studies and avoid redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.